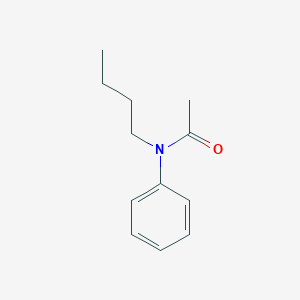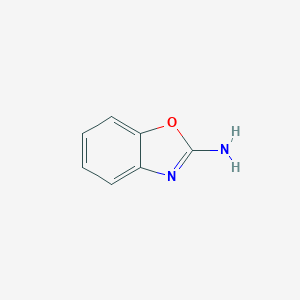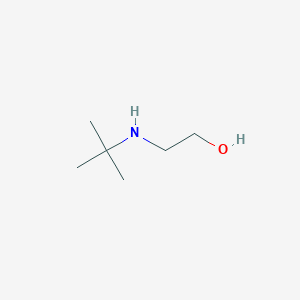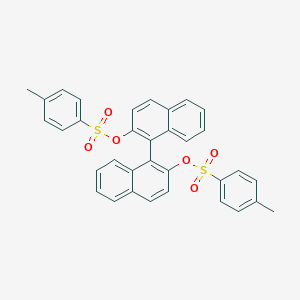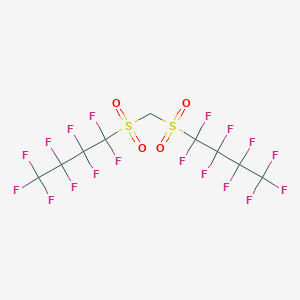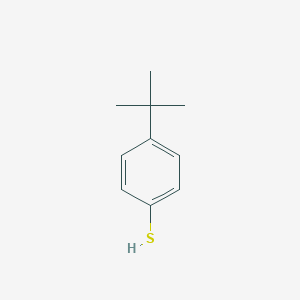
4-tert-Butylthiophenol
Overview
Description
4-tert-Butylthiophenol is an organic compound characterized by a thiophene ring attached to a tert-butyl group and a hydroxyl group. This molecular structure imparts stability and reactivity to the compound. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, methanol, and ether. The compound is known for its distinct thiol-like odor, making it valuable in fragrance development and odorant additives .
Mechanism of Action
Target of Action
The primary target of 4-tert-Butylthiophenol is Pd2+ . It can be used to synthesize Pd–thiolate complex by coordinating with Pd2+ . The reduction of this complex forms ultrasmall palladium nanoclusters .
Mode of Action
This compound interacts with its target, Pd2+, to form a Pd–thiolate complex . This complex is then reduced to form ultrasmall palladium nanoclusters . This interaction and the resulting changes highlight the compound’s versatility for use in organic synthesis .
Biochemical Pathways
It is known that the compound can undergo esterification, oxidation, and substitution reactions , which are fundamental processes in various biochemical pathways.
Pharmacokinetics
It is known that the compound is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether . This solubility profile may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of ultrasmall palladium nanoclusters . These nanoclusters can be used in various applications, including photochemistry and electrochemistry . For instance, in a study, this compound was used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylthiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a thiolating agent. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of 4-tert-butylbenzenesulfonyl chloride with sodium sulfide or other thiolating agents. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylthiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or alkylated thiophenol derivatives.
Scientific Research Applications
4-tert-Butylthiophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the production of various chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, fragrances, rubber accelerators, and polymer stabilizers
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzenethiol
- 4-Isopropylbenzenethiol
- 2-Naphthalenethiol
- 4-Methylbenzenethiol
- 4-tert-Butylbenzyl mercaptan
- Benzyl mercaptan
- 2-Methyl-2-propanethiol
- 2-Phenylethanethiol
- Thiophenol
- Triphenylmethanethiol
Uniqueness
4-tert-Butylthiophenol is unique due to its specific molecular structure, which imparts distinct stability and reactivity. Its thiol-like odor and solubility in organic solvents make it valuable in fragrance development and organic synthesis. Additionally, its versatility in undergoing various chemical reactions and its applications in multiple industries highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
4-tert-butylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXBFFHXJDZGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048196 | |
| Record name | 4-tert-Butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-68-1 | |
| Record name | 4-tert-Butylthiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylthiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylthiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ME8YQH3TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-Butylbenzenethiol?
A1: The molecular formula of 4-tert-Butylbenzenethiol is C10H14S, and its molecular weight is 166.28 g/mol.
Q2: What spectroscopic techniques are typically employed for characterizing 4-tert-Butylbenzenethiol?
A2: Researchers commonly utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to characterize 4-tert-Butylbenzenethiol. These techniques provide valuable information about the compound's structure, purity, and composition. [, , ]
Q3: How does the presence of the tert-butyl group in 4-tert-Butylbenzenethiol influence its stability and compatibility with other materials?
A3: The bulky tert-butyl group in 4-tert-Butylbenzenethiol introduces steric hindrance, which can impact its interactions with other molecules and surfaces. This steric effect can influence its packing in the solid state, potentially affecting its melting point and volatility. Additionally, the electron-donating nature of the tert-butyl group can influence the electron density of the thiol group, potentially affecting its reactivity in chemical reactions and interactions with metal surfaces. [, , ]
Q4: What is the role of 4-tert-Butylbenzenethiol in ligand exchange reactions involving gold nanoclusters?
A4: 4-tert-Butylbenzenethiol acts as a ligand in ligand-exchange reactions with gold nanoclusters. Its bulky nature and ability to coordinate with gold atoms enable it to displace existing ligands and induce structural transformations in these nanoclusters, leading to the formation of new nanoclusters with distinct properties. [, , ]
Q5: Can you elaborate on the specific transformations observed in gold nanoclusters upon ligand exchange with 4-tert-Butylbenzenethiol?
A5: Research has shown that reacting [Au25(SC2H4Ph)18]− with 4-tert-Butylbenzenethiol yields [Au23(SPh-tBu)17]0. Similarly, introducing 4-tert-Butylbenzenethiol to a solution of Au38(SCH2CH2Ph)24 nanoclusters results in the formation of Au36(TBBT)24 nanoclusters through a disproportionation mechanism. These transformations highlight the significant influence of ligand exchange on the size and structure of gold nanoclusters. [, ]
Q6: How is computational chemistry employed in studying 4-tert-Butylbenzenethiol and its interactions?
A6: Computational chemistry techniques like Density Functional Theory (DFT) are invaluable in understanding the electronic structure, optical properties, and reactivity of 4-tert-Butylbenzenethiol. For example, DFT simulations help interpret the optical absorption features of gold nanoclusters like Au36(TBBT)24, providing insights into the influence of 4-tert-Butylbenzenethiol on their electronic properties. [, ]
Q7: Are there any specific applications of 4-tert-Butylbenzenethiol in material science?
A7: Yes, 4-tert-Butylbenzenethiol is used in creating self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs are valuable in modifying surface properties like wettability. For instance, researchers have demonstrated reversible photoswitchable wettability in multilayered films incorporating 4-tert-Butylbenzenethiol, paving the way for applications in sensors and microfluidic devices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)
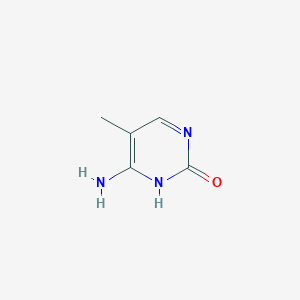
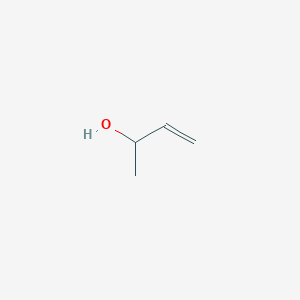

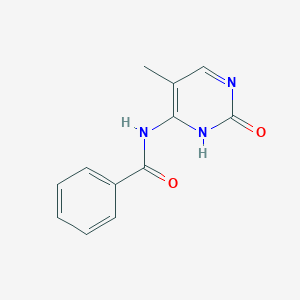
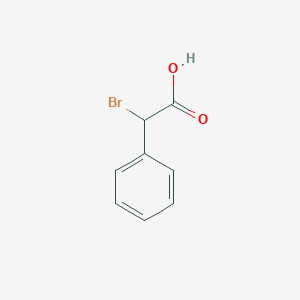
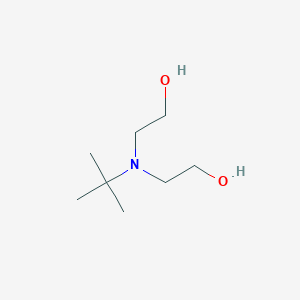
![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
